molecular formula C20H13ClN4O3 B3538736 2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Cat. No.: B3538736
M. Wt: 392.8 g/mol
InChI Key: HTYLFKDOHVRXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, an imidazo[1,2-a]pyridine moiety, and a nitrobenzamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production . Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine and nitrobenzamide moieties allows for diverse reactivity and potential for multifunctional applications .

Properties

IUPAC Name

2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-17-11-15(25(27)28)7-8-16(17)20(26)22-14-5-3-4-13(10-14)18-12-24-9-2-1-6-19(24)23-18/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYLFKDOHVRXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.